molecular formula C17H13F3N4O2S2 B6033115 2-[(2Z)-4-oxo-2-[(E)-thiophen-2-ylmethylidenehydrazinylidene]-1,3-thiazolidin-5-yl]-N-[2-(trifluoromethyl)phenyl]acetamide

2-[(2Z)-4-oxo-2-[(E)-thiophen-2-ylmethylidenehydrazinylidene]-1,3-thiazolidin-5-yl]-N-[2-(trifluoromethyl)phenyl]acetamide

Cat. No.: B6033115
M. Wt: 426.4 g/mol
InChI Key: HUTCQBPPKKUJJC-ZVBGSRNCSA-N
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Description

2-[(2Z)-4-oxo-2-[(E)-thiophen-2-ylmethylidenehydrazinylidene]-1,3-thiazolidin-5-yl]-N-[2-(trifluoromethyl)phenyl]acetamide is a complex organic compound featuring a trifluoromethyl group, a thiazolidinone ring, and a thiophene moiety

Properties

IUPAC Name

2-[(2Z)-4-oxo-2-[(E)-thiophen-2-ylmethylidenehydrazinylidene]-1,3-thiazolidin-5-yl]-N-[2-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13F3N4O2S2/c18-17(19,20)11-5-1-2-6-12(11)22-14(25)8-13-15(26)23-16(28-13)24-21-9-10-4-3-7-27-10/h1-7,9,13H,8H2,(H,22,25)(H,23,24,26)/b21-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUTCQBPPKKUJJC-ZVBGSRNCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(F)(F)F)NC(=O)CC2C(=O)NC(=NN=CC3=CC=CS3)S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)C(F)(F)F)NC(=O)CC2C(=O)N/C(=N/N=C/C3=CC=CS3)/S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13F3N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2Z)-4-oxo-2-[(E)-thiophen-2-ylmethylidenehydrazinylidene]-1,3-thiazolidin-5-yl]-N-[2-(trifluoromethyl)phenyl]acetamide typically involves multiple steps. One common approach includes the formation of the thiazolidinone ring followed by the introduction of the trifluoromethyl group and the thiophene moiety. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the synthetic route for scalability. This includes using continuous flow reactors and automated systems to control reaction parameters precisely. The goal is to achieve consistent product quality while minimizing waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The thiophene moiety can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the thiazolidinone ring can be reduced to form alcohols.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene moiety can yield sulfoxides or sulfones, while reduction of the carbonyl group can produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique reactivity and potential as a building block for more complex molecules. Its trifluoromethyl group is particularly valuable for introducing fluorine atoms into organic compounds, which can enhance their stability and bioactivity.

Biology

In biological research, this compound may be investigated for its potential as a drug candidate. The presence of the trifluoromethyl group can improve the pharmacokinetic properties of the compound, making it more effective in biological systems.

Medicine

In medicine, this compound could be explored for its therapeutic potential. Its unique structure may allow it to interact with specific biological targets, leading to the development of new treatments for various diseases.

Industry

In the industrial sector, this compound can be used in the development of new materials with enhanced properties. For example, its trifluoromethyl group can improve the thermal and chemical stability of polymers and other materials.

Mechanism of Action

The mechanism of action of 2-[(2Z)-4-oxo-2-[(E)-thiophen-2-ylmethylidenehydrazinylidene]-1,3-thiazolidin-5-yl]-N-[2-(trifluoromethyl)phenyl]acetamide involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to these targets, while the thiazolidinone ring and thiophene moiety contribute to its overall reactivity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Trifluoromethyl phenyl sulfone: This compound also contains a trifluoromethyl group and is used in similar applications.

    Trifluoromethylpyridines: These compounds are key intermediates in the synthesis of various agrochemicals and pharmaceuticals.

Uniqueness

What sets 2-[(2Z)-4-oxo-2-[(E)-thiophen-2-ylmethylidenehydrazinylidene]-1,3-thiazolidin-5-yl]-N-[2-(trifluoromethyl)phenyl]acetamide apart is its combination of a thiazolidinone ring, a thiophene moiety, and a trifluoromethyl group. This unique structure provides a distinct set of chemical and biological properties, making it a valuable compound for research and industrial applications.

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